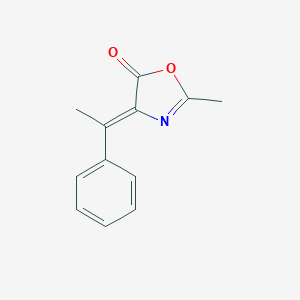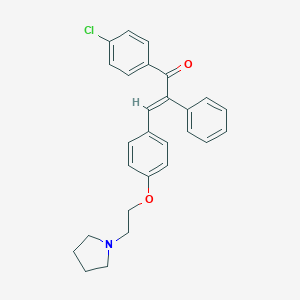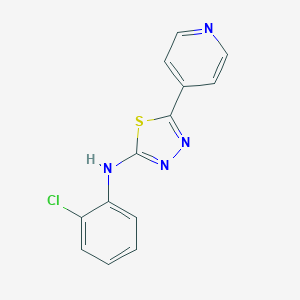
5(4H)-Oxazolone, 2-methyl-4-(1-phenylethylidene)-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(4H)-Oxazolone, 2-methyl-4-(1-phenylethylidene)-, (Z)-, also known as oxazolone, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both oxygen and nitrogen in its ring structure. Oxazolone has been found to have various applications in the fields of chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of 5(4H)-Oxazolone, 2-methyl-4-(1-phenylethylidene)-, (Z)- is not fully understood. However, it is believed to act through the inhibition of various enzymes, including proteases and lipases. Oxazolone has also been shown to have an effect on the immune system, specifically on T cells. It has been found to induce an immune response, leading to the production of cytokines and the activation of immune cells.
Biochemical and Physiological Effects:
Oxazolone has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Oxazolone has also been shown to have antitumor properties, inhibiting the growth of cancer cells. In addition, 5(4H)-Oxazolone, 2-methyl-4-(1-phenylethylidene)-, (Z)- has been shown to have an effect on the immune system, inducing an immune response and activating immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
Oxazolone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have various biological activities, making it a useful tool for investigating enzyme kinetics, protein-ligand interactions, and the immune system. However, 5(4H)-Oxazolone, 2-methyl-4-(1-phenylethylidene)-, (Z)- has some limitations for lab experiments. It is unstable and can decompose under certain conditions. In addition, its mechanism of action is not fully understood, making it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 5(4H)-Oxazolone, 2-methyl-4-(1-phenylethylidene)-, (Z)-. One direction is the development of new synthetic methods for 5(4H)-Oxazolone, 2-methyl-4-(1-phenylethylidene)-, (Z)- derivatives with improved biological activities. Another direction is the investigation of the mechanism of action of 5(4H)-Oxazolone, 2-methyl-4-(1-phenylethylidene)-, (Z)-, particularly its effect on the immune system. Additionally, 5(4H)-Oxazolone, 2-methyl-4-(1-phenylethylidene)-, (Z)- could be used as a tool for the development of new antibiotics and antitumor agents. Overall, the study of 5(4H)-Oxazolone, 2-methyl-4-(1-phenylethylidene)-, (Z)- has the potential to lead to the development of new drugs and treatments for various diseases.
Conclusion:
In conclusion, 5(4H)-Oxazolone, 2-methyl-4-(1-phenylethylidene)-, (Z)- is a unique and versatile compound that has gained significant attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of 5(4H)-Oxazolone, 2-methyl-4-(1-phenylethylidene)-, (Z)- has the potential to lead to the development of new drugs and treatments for various diseases, making it an important area of research.
Méthodes De Synthèse
The synthesis of 5(4H)-Oxazolone, 2-methyl-4-(1-phenylethylidene)-, (Z)- involves the reaction between an α,β-unsaturated ketone and an isocyanate. The reaction proceeds through a cyclization mechanism, resulting in the formation of the 5(4H)-Oxazolone, 2-methyl-4-(1-phenylethylidene)-, (Z)- ring. The reaction can be carried out using various methods, including the Hantzsch reaction, the Gewald reaction, and the Bucherer-Bergs reaction. The Hantzsch reaction is the most commonly used method for synthesizing 5(4H)-Oxazolone, 2-methyl-4-(1-phenylethylidene)-, (Z)-.
Applications De Recherche Scientifique
Oxazolone has been extensively studied for its various scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a building block for the synthesis of other compounds. In addition, 5(4H)-Oxazolone, 2-methyl-4-(1-phenylethylidene)-, (Z)- has been found to have potential applications in the fields of medicine and biology. It has been shown to have antimicrobial, antifungal, and antitumor properties. Oxazolone has also been used as a probe for studying protein-ligand interactions and as a tool for investigating enzyme kinetics.
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
(4Z)-2-methyl-4-(1-phenylethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO2/c1-8(10-6-4-3-5-7-10)11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-8- |
Clé InChI |
DWVQEMHQNWOTDC-FLIBITNWSA-N |
SMILES isomérique |
CC1=N/C(=C(/C)\C2=CC=CC=C2)/C(=O)O1 |
SMILES |
CC1=NC(=C(C)C2=CC=CC=C2)C(=O)O1 |
SMILES canonique |
CC1=NC(=C(C)C2=CC=CC=C2)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)

![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)


![2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B231247.png)
![N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide](/img/structure/B231249.png)
